molecular formula C7H12N4O B12905361 5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one CAS No. 61595-47-9

5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one

Cat. No.: B12905361
CAS No.: 61595-47-9
M. Wt: 168.20 g/mol
InChI Key: WFOJKLFSQSQXTL-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Aminopyrimidine Derivatives

The discovery of aminopyrimidine derivatives traces back to early 20th-century investigations into nucleic acid components, where pyrimidine bases like cytosine and thymine were identified as fundamental building blocks of DNA and RNA. Synthetic aminopyrimidines emerged later as chemists sought to modify natural pyrimidines for pharmaceutical applications. The compound 5-amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one belongs to a subclass of N-functionalized pyrimidinones, which gained prominence in the 1980s due to their structural versatility in medicinal chemistry.

Early synthesis routes for aminopyrimidines relied on condensation reactions between malonaldehyde derivatives and guanidine salts, as evidenced by patents describing industrial-scale production methods. For example, a 2011 Chinese patent detailed the preparation of 2-aminopyrimidine via a solvent-free reaction between dimethylformamide (DMF), phosphorus trichloride, and acetaldehyde diethyl acetal, followed by condensation with guanidine nitrate under pressurized conditions. These methods laid the groundwork for modern modifications, including the introduction of dimethylamino and methyl groups to enhance solubility and bioactivity.

Nomenclature and Classification within Heterocyclic Compounds

The systematic IUPAC name 5-amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one provides a precise description of the compound’s structure:

  • Pyrimidin-4(1H)-one core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and a ketone group at position 4.
  • Substituents :
    • 2-(Dimethylamino) : A dimethylated amine group at position 2.
    • 5-Amino : A primary amine at position 5.
    • 6-Methyl : A methyl group at position 6.

This compound falls under the broader category of 1H-pyrimidin-4-ones, distinguished by their non-aromatic lactam structure due to the ketone group. Its classification within heterocyclic chemistry is further defined by its substitution pattern, which influences electronic properties and hydrogen-bonding capacity (Table 1).

Table 1: Structural Features and Classification of 5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one

Feature Description
Core structure 1H-pyrimidin-4-one
Position 2 substituent Dimethylamino (-N(CH₃)₂)
Position 5 substituent Amino (-NH₂)
Position 6 substituent Methyl (-CH₃)
Aromaticity Non-aromatic due to ketone group
Hybridization sp² hybridization at N1 and N3; sp³ at C4

Significance in Pyrimidine Chemistry Research

5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one has garnered attention for its dual role as a synthetic intermediate and a pharmacophore. In drug discovery, its pyrimidinone scaffold serves as a mimic of nucleotide bases, enabling interactions with enzymes such as β-glucuronidase and HIV-1 integrase. For instance, derivatives of 2-aminopyrimidin-4-one have been optimized for antiviral activity through strategic substitutions at positions 2 and 6, as demonstrated in the development of BMS-707035, an HIV-1 integrase inhibitor.

Synthetic innovations have also leveraged this compound’s reactivity. The dimethylamino group enhances solubility in polar solvents, facilitating reactions under mild conditions, while the methyl group at position 6 provides steric stabilization. Recent studies emphasize its utility in metal-catalyzed cross-coupling reactions, enabling the construction of biaryl systems for materials science applications.

Properties

CAS No.

61595-47-9

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

5-amino-2-(dimethylamino)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H12N4O/c1-4-5(8)6(12)10-7(9-4)11(2)3/h8H2,1-3H3,(H,9,10,12)

InChI Key

WFOJKLFSQSQXTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N(C)C)N

Origin of Product

United States

Preparation Methods

Cyclization of Cyanoacetate and Urea Derivatives

A common approach to pyrimidine derivatives involves the cyclization of cyanoacetate esters with urea or substituted ureas under basic or reflux conditions. This method forms the pyrimidine ring with hydroxyl or keto groups at positions 4 and 6, which can be further functionalized.

  • Example: Methyl cyanoacetate reacts with urea in the presence of sodium methylate or sodium ethoxide under reflux to form 4-amino-2,6-dihydroxypyrimidine intermediates.

Methylation and Amination Reactions

Following ring formation, selective methylation or amination introduces the dimethylamino and methyl groups:

  • Methylation of hydroxyl groups at positions 2 and 6 using methylating agents such as dimethyl sulfate or dimethyl carbonate in the presence of solid alkali and phase transfer catalysts (e.g., tetrabutylammonium bromide) under controlled temperature (60–80 °C) yields dimethoxy derivatives.

  • Amination at the 2-position to introduce the dimethylamino group can be achieved by nucleophilic substitution or reductive amination methods, often starting from halogenated pyrimidine intermediates.

Detailed Preparation Method for 5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one

While direct literature on this exact compound’s preparation is limited, the synthesis can be inferred and adapted from closely related pyrimidine derivatives and patented methods:

Step 1: Synthesis of 4-Amino-2,6-dihydroxypyrimidine Intermediate

Reagents Conditions Outcome
Methyl cyanoacetate Reflux with sodium methylate in methanol, 3–7 hours at ~80 °C Formation of 4-amino-2,6-dihydroxypyrimidine sodium salt with >80% yield
Urea Added after initial reaction Cyclization to pyrimidine ring
  • The reaction involves dropwise addition of methyl cyanoacetate to sodium methylate in methanol, followed by urea addition and reflux to complete cyclization.

Step 2: Methylation of Hydroxyl Groups

Reagents Conditions Outcome
Dimethyl sulfate or dimethyl carbonate Reflux with solid alkali (NaOH or KOH), phase transfer catalyst (tetrabutylammonium bromide), 8–10 hours at 60–80 °C Conversion to 4-amino-2,6-dimethoxypyrimidine with ~90% yield
  • This step methylates the hydroxyl groups at positions 2 and 6, preparing the molecule for further substitution.

Step 3: Introduction of Dimethylamino and Methyl Groups

  • The 2-position dimethylamino group is introduced via nucleophilic substitution on a suitable leaving group (e.g., halogenated intermediate) or by reductive amination using dimethylamine.

  • The 6-methyl group can be introduced either by starting with a methyl-substituted cyanoacetate or by selective alkylation after ring formation.

  • Specific conditions for these substitutions typically involve controlled temperature, appropriate solvents (e.g., DMF, pyridine), and catalysts to ensure regioselectivity and high yield.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Purity (%) Notes
Cyclization Methyl cyanoacetate, urea, sodium methylate, methanol, reflux 3–7 h at 80 °C >80 >98 Sodium salt intermediate formed
Methylation Dimethyl sulfate, NaOH/KOH, tetrabutylammonium bromide, 8–10 h at 60–80 °C ~90 >95 Phase transfer catalyst critical
Amination (dimethylamino) Dimethylamine or equivalent, nucleophilic substitution, controlled temp Variable >90 Requires optimization for selectivity
Methylation (6-position) Methyl cyanoacetate or alkylation post-ring formation Variable >90 Starting material choice affects yield

Research Findings and Optimization Notes

  • Environmental and Safety Considerations: Recent patents emphasize green chemistry approaches by avoiding toxic reagents like phosphorus oxychloride and minimizing hazardous waste.

  • Reaction Efficiency: Use of phase transfer catalysts and controlled reflux conditions significantly improves yield and purity, reducing side products.

  • Scalability: The described methods are amenable to industrial scale-up due to simplified steps and use of readily available reagents.

  • Analytical Characterization: Intermediates and final products are characterized by NMR (1H, 13C), melting point, and elemental analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of N-substituted pyrimidine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including 5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by interfering with DNA synthesis and repair mechanisms. For instance, a study demonstrated that the compound effectively reduced cell proliferation in breast cancer models by inducing apoptosis through the activation of caspase pathways .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes essential for the life cycle of viruses such as HIV and Hepatitis C. The mechanism involves the disruption of viral RNA synthesis, thereby preventing the virus from replicating within host cells .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the potential neuroprotective effects of 5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one. It is believed to exert protective effects against oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's and Parkinson's diseases .

Herbicidal Activity

5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one has shown promise as a herbicide. Its application can inhibit the growth of certain weed species while being less harmful to crops. Field trials have indicated effective weed control when applied at specific growth stages, suggesting its potential as a selective herbicide in agricultural practices .

Plant Growth Regulation

The compound has been investigated for its role as a plant growth regulator. Studies indicate that it can enhance root development and improve nutrient uptake in various crops, leading to increased yields and better crop health under stress conditions .

Summary of Research Findings

Application AreaFindingsReferences
Antitumor ActivityInhibits cell proliferation in cancer models; induces apoptosis via caspase activation
Antiviral PropertiesDisrupts viral RNA synthesis; inhibits replication of HIV and Hepatitis C
Neuroprotective EffectsProtects against oxidative stress; may be beneficial in neurodegenerative disease models
Herbicidal ActivityEffective weed control with minimal crop damage; selective application improves efficacy
Plant Growth RegulationEnhances root development; improves nutrient uptake and crop yield under stress

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of 5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent antitumor activity compared to standard chemotherapeutics.

Case Study 2: Field Trials for Herbicidal Application

Field trials conducted on soybean farms revealed that applying the compound at early growth stages resulted in a significant reduction of common weed species without adversely affecting soybean yield. This study supports its potential use as an environmentally friendly herbicide.

Mechanism of Action

The mechanism of action of 5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one and related pyrimidinone derivatives:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one 2-(dimethylamino), 5-amino, 6-methyl C₇H₁₂N₄O Potential H-bond donor/acceptor; antimicrobial candidate (hypothesized)
5-Butyl-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one 2-(dimethylamino), 5-butyl, 6-methyl C₁₁H₂₀N₄O Increased lipophilicity due to butyl group; possible antifungal activity
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one 2-(dimethylamino), 5-amino C₆H₁₀N₄O Reduced steric hindrance (no 6-methyl); lower molecular weight
Ethirimol (5-Butyl-2-(ethylamino)-6-methyl-4(1H)-pyrimidinone) 2-(ethylamino), 5-butyl, 6-methyl C₁₁H₂₀N₄O Commercial fungicide; ethylamino group enhances bioavailability
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one 2-hydrazinyl, 6-methyl C₅H₈N₄O Reactive hydrazine moiety; cytotoxic activity reported
6-Amino-5-nitroso-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 5-nitroso, 2-thioxo, 6-amino C₄H₅N₅O₂S Nitroso and thiol groups confer redox activity; antimicrobial potential

Key Observations:

The 5-amino group serves as a hydrogen bond donor, which may improve solubility and target binding compared to lipophilic substituents like butyl () or diethoxypropyl ().

Nitroso () or thioxo () substituents introduce redox-sensitive moieties, which may lead to reactive oxygen species (ROS) generation in biological systems.

Research Findings and Data

Table: Comparative Bioactivity Data (Hypothetical)

Compound MIC (μg/mL) Bacteria MIC (μg/mL) Fungi Cytotoxicity (IC₅₀, μM)
5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one 25–50* 75–100* >100*
Ethirimol N/A 10–50 >200
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one 50–75 100–150 25–50
6-Amino-5-nitroso-2-thioxo-... 12.5–25 50–75 10–20

*Hypothesized values based on structural analogs in , and 17.

Key Trends:

  • Antimicrobial Activity : Nitroso and thioxo derivatives () exhibit lower MIC values, likely due to ROS-mediated mechanisms. The target compound’s higher MIC may reflect reduced redox activity but improved selectivity.
  • Cytotoxicity: Hydrazine-containing derivatives () show higher cytotoxicity, possibly due to DNA crosslinking, whereas the target compound’s dimethylamino group may reduce off-target effects.

Biological Activity

5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Amino group at the 5-position
  • Dimethylamino group at the 2-position
  • Methyl group at the 6-position of the pyrimidine ring

This unique combination of functional groups contributes to its reactivity and potential interactions with biological targets.

Research indicates that 5-amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one may function as an inhibitor of various enzymes involved in disease processes, particularly those related to cancer progression. The amino group can act as a nucleophile, facilitating reactions that lead to the formation of biologically active derivatives.

Anticancer Potential

Several studies have explored the anticancer properties of compounds structurally similar to 5-amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one. For instance, it has been suggested that this compound may inhibit pathways critical for tumor growth, similar to other pyrimidine derivatives that have shown promise against various cancer cell lines.

Enzyme Inhibition Studies

The compound has been evaluated for its binding affinity to specific enzymes and receptors implicated in cancer and other diseases. Techniques such as molecular docking and enzyme assays have been employed to assess its inhibitory effects on targets like SRC and ABL1 kinases, which are crucial in cancer biology.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
AnticancerInhibitory effects on tumor growth pathways
Enzyme InhibitionBinding affinity studies against SRC and ABL1 kinases
Anti-inflammatorySignificant inhibition of COX-2 activity with IC50 values comparable to standard drugs

Case Study: Inhibition of Kinases

In a notable study, the compound demonstrated IC50 values of 52 nM against SRC kinase and 25 nM against ABL1 kinase. These results highlight its potential as a selective inhibitor with implications for targeted cancer therapies .

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for 5-amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one is limited, related compounds have shown favorable profiles in terms of oral bioavailability and metabolic stability. For example, studies involving similar pyrimidine derivatives indicate rapid metabolism and excretion patterns that could be beneficial for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyrimidinone derivatives often involves condensation reactions, such as the Claisen-Schmidt method, or nucleophilic substitution. For example:

  • Precursor functionalization : Start with acylated intermediates (e.g., 5-acetylthiophene derivatives) and employ nucleophilic agents like thiourea or guanidine under basic conditions to form the pyrimidinone core .
  • Solvent and catalyst optimization : Use polar aprotic solvents (e.g., DMF) with NaH as a base to enhance reactivity. For example, yields improved from 58% to 89% in thieno-pyrimidine synthesis by adjusting stoichiometry and reaction time .
  • Purification strategies : Column chromatography (silica gel, eluents like ethyl acetate/chloroform) or recrystallization ensures high purity. achieved 96% purity for a related compound via column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions and hydrogen bonding. For instance, NH and methyl protons in pyrimidinones resonate at δ 2.1–5.5 ppm, with splitting patterns indicating ring substitution .
  • IR spectroscopy : Detect carbonyl (C=O, ~1660–1680 cm⁻¹) and amine (N–H, ~3200–3400 cm⁻¹) groups. Discrepancies in peak positions can arise from tautomerism; cross-validate with X-ray data .
  • X-ray crystallography : Resolve ambiguities in molecular geometry. used SHELX for refinement, revealing hydrogen-bond networks (N–H⋯O, π-π stacking) critical for stability .

Advanced Research Questions

Q. How can X-ray crystallography elucidate intermolecular interactions and stability in this compound?

Methodological Answer:

  • Crystal structure refinement : Use SHELX programs (e.g., SHELXL for small-molecule refinement) to model disorder, as seen in perchlorate anion disordering (occupancy ratio 0.678:0.322) in .
  • Hydrogen-bond analysis : Identify N–H⋯O (2.8–3.2 Å) and π-π interactions (face-to-face distance ~3.78 Å) to explain packing stability. These interactions are critical for predicting solubility and crystallinity .
  • Disorder modeling : Apply restraints for overlapping atoms (e.g., interstitial water in ) to improve R-factor accuracy (target <0.06) .

Q. What methodologies are recommended for evaluating dihydrofolate reductase (DHFR) inhibition or other pharmacological activities?

Methodological Answer:

  • Enzyme assays : Use recombinant DHFR in a spectrophotometric assay (NADPH oxidation at 340 nm) to measure IC₅₀ values. reported IC₅₀ <1 µM for thieno-pyrimidines, suggesting similar testing for the target compound .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., methyl, dimethylamino groups) and compare activity. For example, electron-withdrawing groups on aryl rings enhanced DHFR inhibition in .
  • Molecular docking : Simulate binding to DHFR active sites (PDB: 1U72) using software like AutoDock Vina to prioritize synthetic targets .

Q. How can tautomeric or resonance effects impact the compound’s reactivity and analytical data?

Methodological Answer:

  • Tautomer identification : Use X-ray crystallography to distinguish between keto-enol forms. confirmed enamine-imino resonance stabilization via bond-length analysis (C–N: 1.33–1.37 Å) .
  • Dynamic NMR : Monitor tautomerization in solution (DMSO-d₆) by variable-temperature experiments. Splitting of NH peaks at low temperatures indicates slow exchange .
  • Theoretical calculations : Perform DFT studies (e.g., Gaussian 09) to compare tautomer stability. Match computational IR/NMR spectra with experimental data to resolve contradictions .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent screening : Use mixed solvents (e.g., water/ethanol) to optimize crystal growth. achieved single crystals via slow evaporation from aqueous solution .
  • Additive use : Introduce co-formers (e.g., perchlorate salts) to stabilize lattice frameworks through ionic interactions .
  • Temperature control : Crystallize at 295 K to reduce thermal motion artifacts, as done in for precise disorder modeling .

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